5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid
Description
5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1803610-41-4) is a pyrazole-based organic compound featuring:
- 1-Benzyl group: Enhances lipophilicity and aromatic interactions.
- 3-Methyl group: Contributes to steric effects and metabolic stability.
- 5-Amino group: Provides hydrogen-bonding capability and reactivity for derivatization.
The compound is cataloged as a life science product , though inconsistencies in reported molecular data (e.g., conflicting molecular formula in ) suggest caution in referencing physical properties. Its synthesis likely follows standard pyrazole protocols, such as cyclization of hydrazines with β-keto esters followed by hydrolysis .
Properties
IUPAC Name |
5-amino-1-benzyl-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-10(12(16)17)11(13)15(14-8)7-9-5-3-2-4-6-9/h2-6H,7,13H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFRBUYYBLGCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine . The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
*Calculated based on IUPAC name; molecular weight in (168.63 g/mol) is inconsistent and likely erroneous.
Physicochemical Properties
- Solubility: The 5-amino group in the target compound enhances water solubility compared to non-polar analogs (e.g., diphenyl derivatives).
- Acidity : Carboxylic acid pKa values for pyrazole-4-carboxylic acids typically range from 2–3, influenced by electron-withdrawing/donating substituents.
- Crystallinity : Substituents like benzyl or chlorophenyl groups induce distinct crystal packing. For example, the chlorophenyl analog forms intramolecular O-H⋯O hydrogen bonds and π-π stacking .
Biological Activity
5-Amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1803610-41-4) is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant research findings.
Overview of Biological Activity
The biological activity of this compound is primarily attributed to its structural features, including the presence of an amino group at position 5 and a benzyl group. These modifications enhance its interaction with biological targets, making it a compound of interest in medicinal chemistry.
The compound's mechanism of action involves:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, preventing substrate binding and catalytic activity.
- Anti-inflammatory Effects : Pyrazole derivatives have been shown to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes .
- Anticancer Activity : Similar compounds have demonstrated antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
Anticancer Activity
A study highlighted that pyrazole-containing compounds exhibit significant anticancer activities against multiple cancer types, including breast, lung, and colorectal cancers. These compounds have been found to inhibit the growth of cancer cells in vitro and demonstrate antitumor effects in vivo .
| Cancer Type | Compound Tested | Activity Observed |
|---|---|---|
| Breast Cancer | 5-amino-1-benzyl-3-methyl-pyrazole | Significant inhibition |
| Lung Cancer | Various pyrazoles | Antiproliferative effects |
| Colorectal Cancer | Pyrazole derivatives | Growth inhibition |
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can selectively inhibit COX enzymes, which are crucial in the inflammatory process. For instance, a derivative showed a COX-2 selectivity index significantly higher than traditional anti-inflammatory drugs like celecoxib .
| Compound | COX Inhibition (IC50 μM) | Selectivity Index |
|---|---|---|
| 5-amino-1-benzyl-pyrazole | 0.01 | >344.56 |
| Celecoxib | Reference | - |
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrazole derivatives to understand its unique properties:
| Compound Name | Unique Features |
|---|---|
| 3-methyl-1H-pyrazole-5-carboxylic acid | Selective D-amino acid oxidase inhibitor |
| 1-methyl-5-amino-pyrazole-4-carboxylate | Intermediate in organic synthesis |
| 5-amino-4-benzoyl-3-methylthio-pyrazole | Potent CRF-1 receptor antagonist |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
